Isononyl alcohol

Plasticizer PVC Volatility

Specify Isononyl Alcohol (INA) as your C9 plasticizer alcohol precursor to capture a structural feedstock cost advantage over 2-ethylhexanol. Manufactured from cost-advantaged butene and non-chemical grade propylene streams, INA-based DINP delivers up to 21% lower melt viscosity for faster extrusion line speeds and reduced energy consumption in flexible PVC compounding. The branched C9 architecture imparts lower volatility and higher flash point to finished esters, ensuring superior long-term heat aging and plasticizer retention in demanding automotive under-hood and wire & cable insulation applications. Its readily biodegradable profile supports EU Ecolabel and EPA Safer Choice compliance for surfactant derivatives.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 27458-94-2
Cat. No. B011279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsononyl alcohol
CAS27458-94-2
SynonymsIsononylalkohol; 7-Methyloctan-1-ol; Isononyl alcohol; Einecs 248-471-3; Isononanol (9CI)
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCO
InChIInChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3
InChIKeyQDTDKYHPHANITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20 °C: none

Structure & Identifiers


Interactive Chemical Structure Model





Isononyl Alcohol (CAS 27458-94-2): Procurement-Grade C9 Oxo Alcohol for High-Molecular-Weight Plasticizer and Specialty Surfactant Synthesis


Isononyl alcohol (INA), also referred to as isononanol, is a branched C9 primary oxo alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol [1]. Commercially, it is manufactured via the hydroformylation of a C8-rich olefin mixture derived from butene dimerization, yielding a mixture of low-branched isomers . INA serves as a critical intermediate predominantly in the production of high-molecular-weight (HMW) plasticizers, most notably diisononyl phthalate (DINP), which accounts for over 60% of its global output [2]. Additional derivative markets include non-phthalate plasticizers (e.g., DINCH, DINA), synthetic lubricant esters, and non-ionic surfactants .

Why Isononyl Alcohol Cannot Be Directly Substituted with 2-Ethylhexanol or Isodecyl Alcohol in Performance-Critical Formulations


Despite being members of the same oxo alcohol family, isononyl alcohol (C9), 2-ethylhexanol (C8), and isodecyl alcohol (C10) are not interchangeable feedstocks due to fundamental differences in carbon chain architecture and the resulting impact on derivative performance and manufacturing economics. The transition from a linear or lightly branched C8 chain to a branched C9 chain imparts a significant increase in molecular weight and a reduction in vapor pressure to the resultant ester plasticizers, directly influencing volatility, migration resistance, and long-term durability of the final PVC product [1]. Furthermore, the underlying petrochemical feedstocks diverge: INA is typically produced from cost-advantaged butene and non-chemical grade propylene streams, whereas 2-ethylhexanol relies on higher-cost chemical grade propylene, creating a structural cost differential that makes direct substitution economically suboptimal for large-scale plasticizer manufacturing . These molecular and process-based distinctions preclude simple drop-in replacement without compromising either the technical specifications or the cost structure of the downstream formulation.

Quantitative Differentiation of Isononyl Alcohol: Head-to-Head Evidence vs. 2-Ethylhexanol and Linear Analogs


Reduced Plasticizer Volatility: DINP (from INA) Demonstrates Significantly Lower Weight Loss vs. DOP (from 2-Ethylhexanol)

In a direct comparison of plasticizer permanence, the volatile weight loss of diisononyl phthalate (DINP), synthesized from isononyl alcohol, is quantifiably smaller than that of dioctyl phthalate (DOP), which is synthesized from 2-ethylhexanol [1]. This difference is attributed to the higher molecular weight and lower vapor pressure imparted by the C9 branched INA backbone compared to the C8 2-ethylhexanol backbone [2]. DINP's higher molecular weight results in lower vapor pressure than DOP, leading to significantly lower volatility and better permanence in the final PVC matrix [2].

Plasticizer PVC Volatility

Feedstock Cost Advantage: INA Production Utilizes Lower-Cost Butene Streams vs. Chemical Grade Propylene for 2-Ethylhexanol

The manufacturing economics of isononyl alcohol (INA) benefit from a distinct feedstock advantage. INA and isodecyl alcohol (IDA) are typically produced from butene and non-chemical grade propylene streams, which are inherently less expensive than the chemical grade propylene required for the production of 2-ethylhexanol . This oligomerization of butene and non-chemical propylene provides a range of useful alcohols from C7 to C13, establishing a structural cost differential in favor of INA-based plasticizer manufacturing .

Oxo Alcohol Manufacturing Cost Structure

Enhanced High-Temperature Processing: DINP Reduces Melt Viscosity by Up to 21% Compared to DOP, Improving Extrusion Efficiency

In direct processing comparisons, diisononyl phthalate (DINP), derived from isononyl alcohol, excels in improving extrusion efficiency by reducing melt viscosity by up to 21% compared to DOP, the plasticizer derived from 2-ethylhexanol [1]. This substantial reduction in melt viscosity directly lowers die pressure and increases productivity without requiring additional capital investment in processing equipment [1].

Plasticizer Processing Viscosity

Physical Property Differentiation: Higher Flash Point and Boiling Point Range vs. 2-Ethylhexanol and Linear Nonanol

Isononyl alcohol possesses a boiling point range of 193-208°C at 760 mmHg and a flash point of 94°C, as specified for commercial-grade material (Oxocol 900) . This represents a significant increase compared to 2-ethylhexanol, which has a boiling point of 184-185°C and a flash point of 73°C . The higher flash point of INA contributes to improved safety during storage, handling, and high-temperature esterification processes [1]. Furthermore, compared to linear nonanol (C9), the branched structure of INA results in a lower melting point (max -30°C) and different solubility characteristics, influencing its behavior in downstream surfactant ethoxylation .

Physical Properties Safety Processing

Environmental Profile: Isononyl Alcohol is Readily Biodegradable, Meeting OECD 301 Criteria for Screening

Isononyl alcohol is classified as readily biodegradable under aerobic conditions, meaning that microorganisms in the environment can break it down into simpler, less harmful substances, thereby reducing long-term environmental persistence [1]. Studies indicate that this compound meets the criteria for ready biodegradability, aligning with increasing regulatory pressures for environmentally friendly chemicals in both plasticizer and surfactant applications . This inherent biodegradability profile is a key differentiator for formulators seeking to develop sustainable products, particularly when compared to more persistent hydrophobic compounds [2].

Biodegradation Environmental Fate Regulatory

Procurement-Driven Application Scenarios: Where Isononyl Alcohol's Differential Properties Deliver Verifiable Value


High-Volume Flexible PVC Compounding for Wire, Cable, and Automotive Interiors

For formulators and compounders of flexible PVC targeting the wire and cable insulation or automotive interior markets, the selection of isononyl alcohol as the alcohol precursor for DINP is directly justified by its lower volatility and higher flash point. The reduced volatile weight loss of DINP compared to DOP [1] ensures better long-term heat aging performance and plasticizer retention, which is critical for under-hood and high-temperature cable applications. Furthermore, the up to 21% reduction in melt viscosity during extrusion [2] translates directly to higher production line speeds and lower energy costs, a decisive factor in high-volume, margin-sensitive manufacturing.

Cost-Optimized Plasticizer Manufacturing with Long-Term Supply Chain Stability

Procurement strategists at large-scale plasticizer manufacturing facilities should prioritize isononyl alcohol over 2-ethylhexanol due to its inherent feedstock cost advantage. The production of INA from butene and non-chemical grade propylene streams offers a structurally lower raw material cost basis compared to chemical grade propylene-dependent 2-EH . This economic differential is not a temporary market fluctuation but a fundamental feature of the olefin value chain, providing a sustainable cost advantage for DINP producers in competitive global markets.

Formulation of Sustainable and Biodegradable Surfactant Systems

Manufacturers of industrial and institutional cleaning products seeking to meet voluntary ecolabel standards (e.g., EU Ecolabel, US EPA Safer Choice) should specify isononyl alcohol ethoxylates. INA's classification as readily biodegradable [3] ensures that the resulting non-ionic surfactants meet the stringent biodegradability criteria often required for certified sustainable products. This allows formulators to develop high-performance degreasing agents and emulsifiers that do not compromise on environmental safety, a key market differentiator in the professional cleaning sector.

Synthetic Ester Lubricants Requiring High Viscosity Index and Thermal Stability

For synthetic lubricant formulators targeting high-performance engine oils or industrial gear oils, the branched C9 structure of isononyl alcohol provides a distinct advantage. When esterified into isononyl carboxylates, the branched architecture yields a high viscosity index, meaning the lubricant's viscosity changes minimally with temperature fluctuations . This ensures consistent lubrication across a broad range of operating conditions, a critical performance parameter for automotive and heavy machinery applications where temperature stability directly impacts equipment longevity and reliability.

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